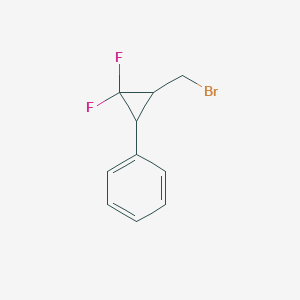
(3-(Bromomethyl)-2,2-difluorocyclopropyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(Bromomethyl)-2,2-difluorocyclopropyl)benzene is an organic compound characterized by a cyclopropyl ring substituted with bromomethyl and difluoromethyl groups, attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Bromomethyl)-2,2-difluorocyclopropyl)benzene typically involves the cyclopropanation of a suitable precursor followed by bromination. One common method includes the reaction of a difluorocyclopropane derivative with a brominating agent such as N-bromosuccinimide (NBS) under radical conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity and selectivity of the bromination process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat management. The use of automated systems for reagent addition and product isolation can further enhance the scalability of the production process.
化学反应分析
Types of Reactions
(3-(Bromomethyl)-2,2-difluorocyclopropyl)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) at moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products
Nucleophilic Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of methyl-substituted cyclopropylbenzene.
科学研究应用
(3-(Bromomethyl)-2,2-difluorocyclopropyl)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound, including its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
作用机制
The mechanism of action of (3-(Bromomethyl)-2,2-difluorocyclopropyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The difluorocyclopropyl group can enhance the compound’s stability and binding affinity, while the bromomethyl group can facilitate covalent bonding with target proteins.
相似化合物的比较
Similar Compounds
- 1,3-Bis(bromomethyl)benzene
- 1,3,5-Tris(bromomethyl)benzene
- 3-Bromobenzyl bromide
Uniqueness
(3-(Bromomethyl)-2,2-difluorocyclopropyl)benzene is unique due to the presence of both bromomethyl and difluorocyclopropyl groups, which confer distinct chemical and physical properties. The difluorocyclopropyl group enhances the compound’s stability and lipophilicity, making it a valuable scaffold in drug design and material science.
属性
分子式 |
C10H9BrF2 |
|---|---|
分子量 |
247.08 g/mol |
IUPAC 名称 |
[3-(bromomethyl)-2,2-difluorocyclopropyl]benzene |
InChI |
InChI=1S/C10H9BrF2/c11-6-8-9(10(8,12)13)7-4-2-1-3-5-7/h1-5,8-9H,6H2 |
InChI 键 |
OGBOSSUEGACYCT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2C(C2(F)F)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


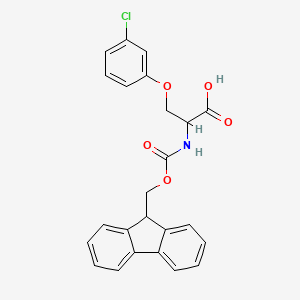
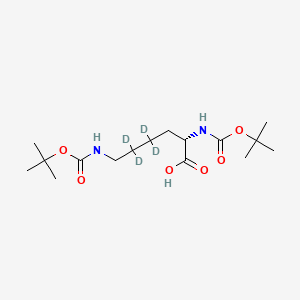
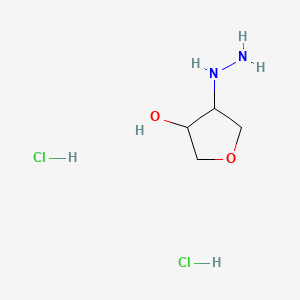




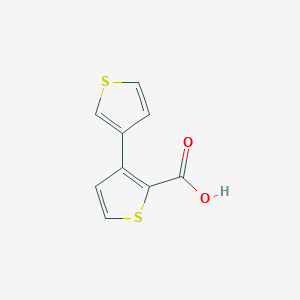



![3a,6a-dimethyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-2,2-dione hydrochloride](/img/structure/B12311109.png)
![4-methoxy-1,5,8-trimethyl-8,9-dihydro-7H-benzo[e][1]benzofuran-6-one](/img/structure/B12311111.png)
![8-Isobutyl-3-(piperidin-4-ylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride](/img/structure/B12311120.png)
